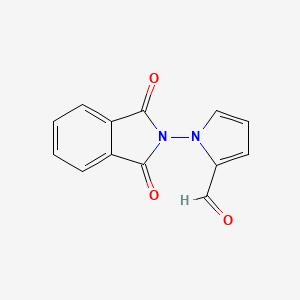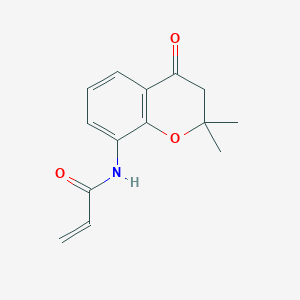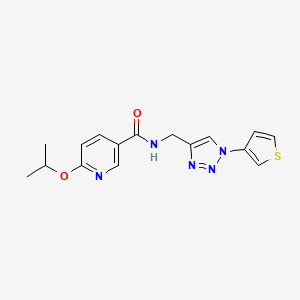![molecular formula C16H12BFN2 B2684427 3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene CAS No. 2126948-40-9](/img/structure/B2684427.png)
3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene is a useful research compound. Its molecular formula is C16H12BFN2 and its molecular weight is 262.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Fluorination
Research has developed user-friendly, site-selective electrophilic fluorinating agents based on N-halogeno compounds, highlighting methodologies for direct fluorination of monoquaternary salts. This process yields a range of fluorinated compounds, demonstrating the potential for creating highly reactive and selectively fluorinated molecules for various applications (Banks et al., 1996).
Fluorophores and Dyes
The boron dipyrromethene (BODIPY) platform has been extensively researched for its diverse applications in science, medicine, and biotechnology. The postfunctionalization of the boron dipyrromethene core allows for the development of fluorophores with various properties and applications, indicating the versatility of boron-containing compounds in creating sensitive and specific probes for biological and technological use (Boens et al., 2019).
Photophysical and Computational Studies
Pi-conjugated systems incorporating diazaborolyl end-groups have been synthesized, revealing intense blue/violet luminescence and quantum yields. These findings suggest potential applications in organic electronics and photonics, where the unique electronic properties of boron-containing compounds can be leveraged for high-performance materials (Weber et al., 2009).
Structural and Reactive Properties
Research into the reactivity and structural characteristics of boron-containing π-electron systems, including studies on pentacoordinate boron compounds, elucidates the significant impact of boron coordination on the electronic structure and photophysical properties. These studies provide insights into designing compounds with desired reactivity and stability for catalysis or materials science applications (Dou et al., 2013).
Luminescence and Electrochemistry
Investigations into benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines have revealed their luminescent properties and electrochemical behavior. These compounds demonstrate potential as components in optoelectronic devices, highlighting the role of boron heterocycles in developing new luminescent materials (Weber et al., 2006).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BFN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIJTFCIYLDVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

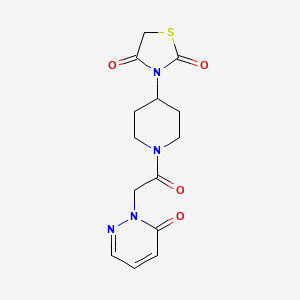

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)
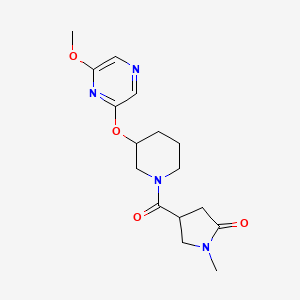
![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

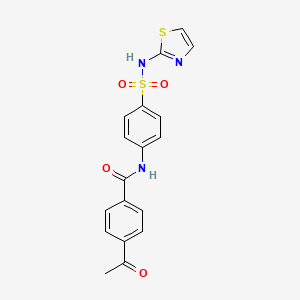
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)
![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)
